molecular formula C19H21BrN2O3 B2601150 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid CAS No. 1024725-37-8

3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid

Cat. No.: B2601150
CAS No.: 1024725-37-8
M. Wt: 405.292
InChI Key: NQZDPOXJFOWULA-LTGZKZEYSA-N
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Description

3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyimino group, and a tetrahydroindole moiety

Scientific Research Applications

3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of brominated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(4-Hydroxyphenyl)propionic acid

Uniqueness

3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid is unique due to its combination of functional groups and the presence of the tetrahydroindole moiety. This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-12-9-16(21-25-2)15-11-17(13-3-5-14(20)6-4-13)22(18(15)10-12)8-7-19(23)24/h3-6,11-12H,7-10H2,1-2H3,(H,23,24)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZDPOXJFOWULA-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)C(=NOC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)/C(=N/OC)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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